
3,5-Dimethyl-2-propanoylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-2-propanoylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a cyclohexanone derivative, characterized by the presence of two methyl groups at positions 3 and 5, and a propanoyl group at position 2 on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-2-propanoylcyclohexan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 2,4-pentanedione reacts with cyclohexanone in the presence of a base catalyst . Another method includes aldol condensation, which also utilizes a base catalyst to facilitate the reaction between the starting materials . Friedel-Crafts acylation is another synthetic route, where an acyl chloride reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Claisen-Schmidt condensation due to its efficiency and high yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,5-dimethyl-2-propanoylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
3,5-Dimethyl-2-propanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3,5-Dimethyl-2-propanoylcyclohexan-1-one exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: A cyclic ketone with similar structural features but differing in the presence of a double bond in the ring.
2-Cyclohexen-1-one, 3,5-dimethyl-: Another related compound with a similar molecular formula but different structural arrangement.
Uniqueness
3,5-Dimethyl-2-propanoylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3,5-dimethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-9(12)11-8(3)5-7(2)6-10(11)13/h7-8,11H,4-6H2,1-3H3 |
Clé InChI |
RIRRPQLLNPBPTQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1C(CC(CC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B15275610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
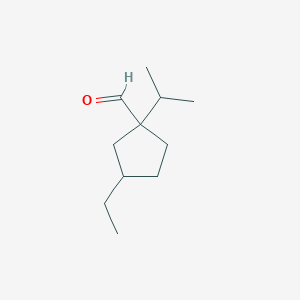
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
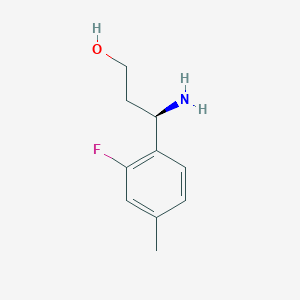
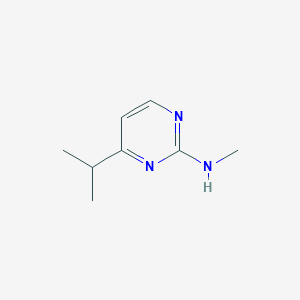
![1-[(2-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B15275654.png)

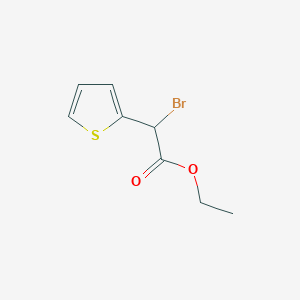
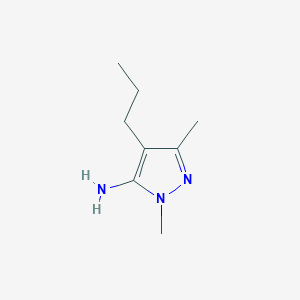

![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)
